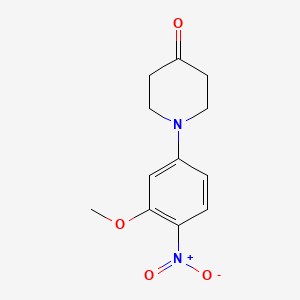

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Description

BenchChem offers high-quality 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-methoxy-4-nitrophenyl)piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O4/c1-18-12-8-9(2-3-11(12)14(16)17)13-6-4-10(15)5-7-13/h2-3,8H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVGKNTWOBCSTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N2CCC(=O)CC2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70649783 | |

| Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761440-64-6 | |

| Record name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70649783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one chemical properties

An In-Depth Technical Guide to the Chemical Properties of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Abstract

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a heterocyclic compound featuring the N-aryl piperidone scaffold, a structure of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and spectroscopic characterization. The presence of a methoxy and a strong electron-withdrawing nitro group on the phenyl ring, combined with the reactive ketone on the piperidine moiety, makes this molecule a versatile intermediate for the synthesis of complex chemical entities.[1] We will explore the causality behind synthetic strategies, detail self-validating analytical protocols, and map the molecule's potential for derivatization, providing a foundational resource for its application in research and drug discovery.

Compound Identification and Physicochemical Profile

The N-aryl-substituted 4-piperidone framework is a predominant pharmacophore in many Central Nervous System (CNS) agents, including antidepressants and antipsychotics.[2] The title compound, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, is a member of this class, distinguished by its specific substitution pattern which significantly influences its electronic properties and reactivity. The nitro group at the para-position deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution.[1]

| Property | Value | Source |

| IUPAC Name | 1-(3-methoxy-4-nitrophenyl)piperidin-4-one | [3] |

| CAS Number | 761440-64-6 | [3] |

| Molecular Formula | C₁₂H₁₄N₂O₄ | N/A |

| Molecular Weight | 250.25 g/mol | N/A |

| PubChem CID | 25918857 | [3] |

| SMILES | COC1=C(C=CC(=C1)N2CCC(=O)CC2)[O-] | [3] |

| InChI Key | VWVGKNTWOBCSTI-UHFFFAOYSA-N | [3] |

| Form | Solid (predicted) | [4] |

Synthesis and Mechanistic Considerations

The synthesis of N-aryl piperidones can be approached through several routes. A common, though sometimes tedious, method involves the direct reaction of anilines with 1,5-dichloro-3-pentanone.[2][5] A more efficient and versatile approach utilizes an exchange reaction with a pre-formed piperidinium salt, which avoids the difficult preparation of the dichloro-pentanone starting material.[2]

Proposed Synthetic Workflow

The following workflow is a robust and efficient method for preparing N-aryl piperidones, adapted from established literature procedures.[2] The key step is the nucleophilic addition-elimination reaction between the aniline and an activated piperidone precursor.

Caption: Proposed two-step synthesis of the target compound.

Mechanistic Rationale

The core of this synthesis lies in the base-catalyzed Hofmann elimination of the N-methyl-N-benzyl-4-oxopiperidinium salt. This in-situ generates a transient Michael acceptor. The substituted aniline, 3-methoxy-4-nitroaniline, then acts as a nucleophile, adding in a Michael-type fashion. Subsequent intramolecular cyclization displaces benzylmethylamine to yield the final N-aryl piperidone product.[2] This method is advantageous as it accommodates a wide variety of anilines, including those with electron-withdrawing groups like the nitro group present in our target precursor.[2]

Spectroscopic and Analytical Profile

| Analysis Type | Expected Observations |

| ¹H NMR | Aromatic Protons: Signals in the δ 7.0-8.0 ppm range, exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. Methoxy Protons: A sharp singlet around δ 3.9 ppm. Piperidine Protons: Two sets of triplets in the δ 2.5-3.8 ppm range, corresponding to the protons alpha to the nitrogen and alpha to the carbonyl, respectively. |

| ¹³C NMR | Carbonyl Carbon: A signal in the δ 205-210 ppm region. Aromatic Carbons: Multiple signals between δ 110-155 ppm. Methoxy Carbon: A signal around δ 56 ppm. Piperidine Carbons: Aliphatic signals in the δ 40-55 ppm range. |

| IR (Infrared) | C=O Stretch (Ketone): Strong absorbance around 1715-1725 cm⁻¹. N-O Stretch (Nitro): Two strong bands around 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric). C-N Stretch (Aryl Amine): Absorbance around 1335-1250 cm⁻¹. C-O Stretch (Aryl Ether): Absorbance around 1275-1200 cm⁻¹. |

| MS (Mass Spec) | Molecular Ion (M⁺): Expected at m/z = 250.10. Key Fragments: Loss of NO₂ (m/z = 204), cleavage of the piperidone ring. |

Chemical Reactivity and Derivatization Potential

The structure of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one offers several reactive sites, making it a valuable intermediate for building more complex molecules.[1]

-

The Ketone Group: The carbonyl at the C4 position is a primary site for transformation. It can undergo nucleophilic addition, reduction to the corresponding alcohol (1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol), or reductive amination to install a variety of substituents.[1][6]

-

The Nitro Group: The nitro group is readily reduced to an aniline derivative. This transformation is critical as it unmasks a nucleophilic amino group, which can then be used for amide bond formation, sulfonylation, or other coupling reactions.

-

The Aromatic Ring: The strong electron-withdrawing effect of the nitro group makes the aromatic ring electron-deficient, opening the possibility for nucleophilic aromatic substitution (SₙAr) reactions, although this is less common than reactions at the other sites.[1]

Caption: Key reactivity and derivatization pathways.

Potential Applications in Medicinal Chemistry

The piperidin-4-one nucleus is a well-established pharmacophore with diverse biological activities, including anticancer, antimicrobial, and anti-HIV properties.[7][8][9] The incorporation of the N-aryl moiety, specifically the nitrophenyl group, can further modulate a compound's biological profile. Nitroaromatic compounds are known to act as bioreductive prodrugs, where the in-vivo reduction of the nitro group can lead to cytotoxic intermediates active against cancer cells or microbial pathogens.[1] Therefore, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one serves as a valuable starting point for the synthesis of novel therapeutic agents targeting a range of diseases.

Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of the title compound, designed to be self-validating through integrated purification and analysis steps.

Synthesis Protocol: Arylamine Exchange Reaction

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine N-methyl-N-benzyl-4-oxopiperidinium iodide (1.0 eq), 3-methoxy-4-nitroaniline (1.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Reaction Setup: Add anhydrous acetonitrile to the flask to create a 0.2 M solution with respect to the piperidinium salt.

-

Reaction Execution: Heat the mixture to reflux (approx. 82°C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 ethyl acetate/hexane mobile phase. The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the crude residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50%).

-

Isolation: Combine the fractions containing the pure product (visualized by TLC) and evaporate the solvent to yield 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one as a solid.

Characterization Protocol

-

Nuclear Magnetic Resonance (NMR):

-

Prepare a ~10 mg/mL sample in deuterated chloroform (CDCl₃).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

-

Confirm the presence of all expected proton and carbon signals as outlined in Section 3.0.

-

-

Infrared Spectroscopy (IR):

-

Obtain an IR spectrum of the solid product using an ATR (Attenuated Total Reflectance) accessory.

-

Verify the presence of characteristic absorbance bands for the ketone, nitro, and ether functional groups.

-

-

Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in methanol or acetonitrile.

-

Analyze using High-Resolution Mass Spectrometry (HRMS) with an electrospray ionization (ESI) source to confirm the exact mass of the molecular ion ([M+H]⁺).

-

Conclusion

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a strategically important chemical intermediate. Its synthesis is achievable through efficient, modern organic chemistry methods. The compound's distinct functional groups—a reactive ketone, a reducible nitro group, and an electron-rich methoxy substituent on an otherwise electron-poor aromatic ring—provide a rich platform for chemical modification. This versatility, coupled with the established pharmacological relevance of the N-aryl piperidone scaffold, positions the molecule as a valuable building block for the development of novel CNS agents, anticancer therapeutics, and antimicrobial compounds. The technical data and protocols outlined in this guide provide a solid foundation for researchers to confidently utilize this compound in their discovery programs.

References

-

Dodge, J. A., et al. (2002). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 4(11), 1783–1785. [Link]

-

Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

- Google Patents (n.d.). CN102731369A - Synthesis method for N-substituted-4-piperidone.

-

PubChem (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol. CID 25918860. [Link]

-

ResearchGate (n.d.). Piperidin-4-one: The Potential Pharmacophore. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. jk-sci.com [jk-sci.com]

- 4. 1-(3-Methoxy-4-nitrophenyl)piperazine | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 6. 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol | C12H16N2O4 | CID 25918860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one (CAS: 761440-64-6): A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, a pivotal chemical intermediate in the landscape of contemporary medicinal chemistry. Delving beyond basic properties, this document offers insights into its synthesis, reactivity, and strategic applications in the development of novel therapeutics.

Introduction: The Strategic Importance of a Versatile Scaffold

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a heterocyclic compound featuring a piperidin-4-one core attached to a substituted nitrophenyl ring. The convergence of these two pharmacologically significant moieties within a single, relatively simple structure renders it a valuable building block for the synthesis of complex molecular architectures with diverse biological activities. The piperidin-4-one unit is a well-established pharmacophore found in a multitude of approved drugs, contributing to favorable pharmacokinetic profiles and providing a rigid scaffold for the precise orientation of functional groups.[1][2][3] The substituted nitrophenyl group, on the other hand, offers a versatile handle for a variety of chemical transformations, most notably the reduction of the nitro group to an amine, a cornerstone of many drug synthesis campaigns.

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and handling requirements is paramount for its effective and safe utilization in a laboratory setting.

| Property | Value | Source |

| CAS Number | 761440-64-6 | N/A |

| Molecular Formula | C₁₂H₁₄N₂O₄ | N/A |

| Molecular Weight | 250.25 g/mol | N/A |

| Appearance | Solid | N/A |

| Purity | Typically ≥95% | N/A |

| Melting Point | 134-135 °C | N/A |

| InChI Key | VWVGKNTWOBCSTI-UHFFFAOYSA-N | N/A |

Safety and Handling:

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is classified as harmful if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Hazard Statements: H302, H312, H332 (Harmful if swallowed, in contact with skin, or if inhaled)

Precautionary Statements: P261, P264, P270, P271, P280, P301+P312+P330, P302+P352+P312, P304+P340+P312, P363, P501

Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one: A Mechanistic Approach

The most logical approach involves the reaction of a suitable piperidin-4-one precursor with an activated nitrophenyl electrophile. A common strategy employs piperidin-4-one hydrochloride and an activated fluoro-nitroaromatic compound. The electron-withdrawing nitro group is essential for activating the aromatic ring towards nucleophilic attack.[4][5][6]

Proposed Synthetic Protocol: Nucleophilic Aromatic Substitution

Reaction: 1-Fluoro-3-methoxy-4-nitrobenzene with 4,4-piperidinediol hydrochloride

Rationale: The use of 4,4-piperidinediol hydrochloride (a hydrated form of piperidin-4-one) is often preferred for its stability and ease of handling. The SNAr reaction is facilitated by the strong electron-withdrawing effect of the nitro group, which stabilizes the Meisenheimer intermediate formed during the reaction. A suitable base is required to deprotonate the piperidine nitrogen, enabling it to act as a nucleophile.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-fluoro-3-methoxy-4-nitrobenzene (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 4,4-piperidinediol hydrochloride (1.1 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will likely precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with water, and then a non-polar solvent like hexane to remove any unreacted starting material. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one as a solid.

Diagram of the Proposed Synthesis Workflow:

Caption: Potential synthetic transformations of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one.

Conclusion: A Building Block with Significant Potential

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one represents a strategically important and versatile intermediate for the synthesis of complex, biologically active molecules. Its synthesis, while not explicitly detailed in the literature, can be reliably achieved through well-established synthetic methodologies. The presence of multiple, readily transformable functional groups provides a powerful platform for the generation of diverse chemical libraries for drug discovery programs. For researchers and scientists in the field of medicinal chemistry, a thorough understanding of the properties and reactivity of this compound is key to unlocking its full potential in the development of the next generation of therapeutics.

References

- CN110615756A - 1- (4-nitrophenyl)

- CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google P

-

Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). (URL: [Link])

- A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. (URL: not available)

-

Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. (URL: [Link])

- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. (URL: not available)

- 1-(3-Methoxypropyl)

- Application Notes and Protocols: 1-Fluoro-4-nitrobenzene in Nucleophilic Aromatic Substitution - Benchchem. (URL: not available)

- WO2015162551A1 - Process for the preparation of apixaban - Google P

-

PROCESS FOR PREPARING A PIPERIDIN-4-ONE - European Patent Office - EP 3666757 A1 - Googleapis.com. (URL: [Link])

-

Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

- NO20016151L - Preparation of substituted piperidin-4-ones - Google P

-

SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE - CORE. (URL: [Link])

-

Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (URL: [Link])

-

Concerted Nucleophilic Aromatic Substitution Reactions - PMC - PubMed Central - NIH. (URL: [Link])

Sources

- 1. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrevlett.com [chemrevlett.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. vapourtec.com [vapourtec.com]

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one molecular weight and formula

An In-Depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Executive Summary

This technical guide provides a comprehensive overview of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, a key heterocyclic intermediate in medicinal chemistry and drug discovery. The document details the compound's fundamental physicochemical properties, including its molecular formula and weight. A detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution is presented, complete with mechanistic rationale and a workflow diagram. Furthermore, the guide discusses the compound's key reactive sites, its expected spectroscopic signature, and its strategic importance as a scaffold for developing complex, biologically active molecules. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Introduction: A Scaffold of Significance

The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its rigid, chair-like conformation allows for the precise spatial orientation of substituents, facilitating targeted interactions with biological macromolecules. The subject of this guide, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one, is a particularly valuable derivative due to the unique combination of its functional groups, which serve as versatile handles for chemical modification.

The molecule's utility is defined by three primary components:

-

The Piperidin-4-one Ring: A foundational heterocyclic structure. The ketone at the 4-position is a prime site for reactions like reductive amination or nucleophilic addition, allowing for the introduction of diverse side chains.[3]

-

The Nitro Group (–NO₂): As a potent electron-withdrawing group, it significantly influences the electronic character of the phenyl ring. This electronic pull is crucial for the compound's synthesis, as it activates the ring for nucleophilic aromatic substitution (SNAr).[3] In a biological context, the nitro group can serve as a key pharmacophore, and its reduction to a primary amine offers a secondary vector for molecular elaboration.[3]

-

The Methoxy Group (–OCH₃): This group modulates the electronic and lipophilic properties of the molecule. It can influence metabolic stability and often plays a role in hydrogen bonding or steric interactions within a protein's binding pocket.

This guide will elucidate the properties and synthesis of this compound, providing the technical foundation necessary for its effective application in research and development.

Physicochemical Properties

The fundamental properties of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one are summarized below. These data are critical for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-methoxy-4-nitrophenyl)piperidin-4-one | [4][5] |

| CAS Number | 761440-64-6 | [4][5] |

| Molecular Formula | C₁₂H₁₄N₂O₄ | [6][7] |

| Molecular Weight | 250.25 g/mol | [6][7] |

| SMILES String | COC1=C(C=CC(=C1)N2CCC(=O)CC2)N(=O)[O-] | [4] |

Synthesis and Mechanistic Rationale

The synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is widely employed for constructing N-aryl piperidines from activated aromatic precursors.

Synthetic Strategy: The Power of Activation

The causality behind this experimental choice lies in the electronic properties of the starting materials. The phenyl ring of the electrophile (e.g., 5-fluoro-2-nitroanisole) is "activated" by the strongly electron-withdrawing nitro group. This activation drastically lowers the energy barrier for a nucleophile, such as the secondary amine of piperidin-4-one, to attack the carbon atom bearing a leaving group (e.g., a fluoride or chloride). The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex, ultimately leading to the substitution of the leaving group and the formation of the desired C-N bond. The use of a polar aprotic solvent like DMSO or DMF is critical as it solvates the cation of the base, liberating the amine nucleophile to maximize reactivity.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target compound via SNAr.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating through the inclusion of clear workup and purification steps, ensuring the isolation of a high-purity final product suitable for further research.

-

Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), 5-fluoro-2-nitroanisole (1.05 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

-

Expert Insight: Using the hydrochloride salt of the piperidinone is common as it is more shelf-stable. The excess base is required to first neutralize the HCl salt and then to act as an acid scavenger for the HF generated during the reaction.

-

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to achieve a concentration of approximately 0.5 M with respect to the limiting reagent.

-

Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).

-

Aqueous Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing deionized water. The product will often precipitate or form an oil.

-

Extraction: Extract the aqueous mixture three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Trustworthiness Check: The choice of solvent is critical. Ethyl acetate is a good general-purpose choice, balancing polarity and ease of removal.

-

-

Washing: Combine the organic layers and wash sequentially with water and then with brine to remove residual DMSO and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one.

-

Characterization: Confirm the identity and purity of the final product using NMR, IR, and mass spectrometry.

Spectroscopic Characterization Profile

While an experimental spectrum is definitive, the expected spectroscopic data for the title compound can be reliably predicted from its structure.

-

¹H NMR: The spectrum should feature distinct signals corresponding to the aromatic protons on the trisubstituted phenyl ring (typically in the δ 7.0-8.0 ppm range). A sharp singlet for the methoxy (–OCH₃) protons will appear around δ 3.9 ppm. The four sets of protons on the piperidinone ring will appear as multiplets or triplets in the aliphatic region (δ 2.5-4.0 ppm).

-

¹³C NMR: Key signals include the carbonyl carbon of the ketone at the low field end of the spectrum (δ ~205-208 ppm). Aromatic carbons will be visible in the δ 110-160 ppm range. The methoxy carbon will produce a signal around δ 56 ppm, with the aliphatic carbons of the piperidinone ring appearing further upfield.

-

Infrared (IR) Spectroscopy: The spectrum will be dominated by a strong, sharp absorption band for the ketone C=O stretch around 1720 cm⁻¹. Two strong bands characteristic of the nitro group (asymmetric and symmetric N-O stretching) are expected near 1520 cm⁻¹ and 1345 cm⁻¹, respectively. C-O stretching from the methoxy group will also be present.

-

Mass Spectrometry (MS): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or the protonated molecular ion [M+H]⁺ should be observed at m/z 250.1 or 251.1, respectively, confirming the molecular weight.

Chemical Reactivity and Applications in Drug Discovery

The true value of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one lies in its potential as a versatile synthetic intermediate. Its structure contains two primary reactive centers that can be selectively modified to generate a library of complex derivatives.

-

Reduction of the Nitro Group: The nitro group can be cleanly reduced to a primary aniline using various standard conditions (e.g., H₂/Pd-C, SnCl₂, or sodium dithionite). This transformation is fundamental, as the resulting amine is a powerful nucleophile and a common anchor point for building amides, sulfonamides, or ureas, which are prevalent in modern pharmaceuticals.

-

Modification of the Ketone: The carbonyl group is a hub for chemical diversification.

-

Reductive Amination: This is one of the most powerful reactions in medicinal chemistry. The ketone can be reacted with a primary or secondary amine in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) to form a new C-N bond at the 4-position, introducing a wide range of substituents.

-

Nucleophilic Addition: Grignard or organolithium reagents can add to the carbonyl to form tertiary alcohols, introducing new carbon-based side chains.

-

Wittig Reaction: This reaction can convert the ketone into an exocyclic double bond, providing a scaffold for further functionalization.

-

By leveraging these reaction pathways, chemists can rapidly explore the structure-activity relationship (SAR) around the piperidinone core, optimizing molecules for potency, selectivity, and pharmacokinetic properties in the pursuit of new therapeutic agents.[8]

Conclusion

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its predictable reactivity, enabled by the interplay of its piperidinone core and activated nitro-aromatic system, makes it an invaluable tool for researchers. The synthetic protocols and characterization data outlined in this guide provide a solid foundation for its use in constructing novel molecular architectures aimed at addressing complex challenges in drug discovery and development.

References

-

1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine CAS 761440-65-7 Manufacturers, Suppliers, Factory - Home Sunshine Pharma. (n.d.). Retrieved from [Link]

-

Spectral investigations of some piperidin-4-one molecular addition compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

1-(3-methoxy-4-nitrophenyl)piperidin-4-ol - PubChemLite. (n.d.). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal. Retrieved from [Link]

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters. Retrieved from [Link]

-

Piperidin-4-one: the potential pharmacophore. (2013). PubMed. Retrieved from [Link]

-

1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol | C12H16N2O4 | CID 25918860 - PubChem. (n.d.). Retrieved from [Link]

-

(PDF) 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023). ResearchGate. Retrieved from [Link]

-

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023). MDPI. Retrieved from [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. (n.d.). National Institutes of Health. Retrieved from [Link]

-

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023). MDPI. Retrieved from [Link]

-

1-(2,5-Dimethoxy-4-nitrophenyl)piperidine. (2023). MDPI. Retrieved from [Link]

Sources

- 1. chemrevlett.com [chemrevlett.com]

- 2. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. jk-sci.com [jk-sci.com]

- 6. scbt.com [scbt.com]

- 7. PubChemLite - 1-(3-methoxy-4-nitrophenyl)piperidin-4-ol (C12H16N2O4) [pubchemlite.lcsb.uni.lu]

- 8. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

Introduction

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is a synthetic organic compound featuring a piperidinone core, a common scaffold in medicinal chemistry. The piperidine ring is a ubiquitous structural motif in numerous pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. The substitution pattern on the phenyl ring, specifically the methoxy and nitro groups, significantly influences the molecule's physicochemical characteristics, including its solubility and stability. These two parameters are critical to understand during early-stage drug development, as they impact bioavailability, formulation, and shelf-life.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the solubility and stability of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one. The methodologies described herein are grounded in established scientific principles and regulatory expectations, ensuring the generation of robust and reliable data. We will delve into the causality behind experimental choices, providing not just protocols, but a deeper understanding of the "why" behind the "how."

Section 1: Physicochemical Characterization

A foundational understanding of the intrinsic properties of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is paramount. While specific experimental data for this compound is not widely published, we can infer certain characteristics from related structures. For instance, the related compound, 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol, is a solid with a predicted XLogP3 of 2.15, suggesting moderate lipophilicity. The presence of the polar nitro group and the ketone in our target compound will also influence its polarity and potential for hydrogen bonding.

Table 1: Predicted Physicochemical Properties of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

| Property | Predicted Value/Information | Source |

| Molecular Formula | C12H14N2O4 | ChemScene[1] |

| Molecular Weight | 250.25 g/mol | ChemScene[1] |

| IUPAC Name | 1-(3-methoxy-4-nitrophenyl)piperidin-4-one | J&K Scientific[1] |

| PubChem CID | 25918857 | J&K Scientific[1] |

| InChI Key | VWVGKNTWOBCSTI-UHFFFAOYSA-N | J&K Scientific[1] |

| SMILES | COC1=C(C=CC(=C1)N2CCC(=O)CC2)N+(=O)O- | J&K Scientific[1] |

Section 2: Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. A comprehensive solubility profile in various media is essential for developing viable formulations. Piperidine itself is highly soluble in water and a range of organic solvents due to its ability to form hydrogen bonds[2]. However, the bulky and relatively non-polar nitrophenyl substituent in 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one will likely modulate this behavior.

Experimental Workflow for Solubility Determination

The following workflow outlines a systematic approach to determining the equilibrium solubility of the target compound.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Protocol for Equilibrium Solubility

1. Materials and Reagents:

-

1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

-

HPLC-grade solvents: Water, Methanol, Acetonitrile, Ethanol, Dimethyl Sulfoxide (DMSO)

-

Buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), pH 6.8 (Phosphate buffer), pH 7.4 (Phosphate buffer)

-

Vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge or syringe filters (0.22 µm)

-

Validated HPLC-UV method (see Section 4)

2. Procedure:

-

Add an excess amount of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one (e.g., 10 mg) to several vials. The key is to have undissolved solid remaining at the end of the experiment to ensure saturation.

-

To each vial, add a known volume (e.g., 1 mL) of the desired solvent or buffer.

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility, 37 °C for physiological relevance).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Separate the solid from the supernatant by centrifugation or by filtering through a chemically compatible syringe filter.

-

Dilute an aliquot of the clear supernatant with a suitable solvent and analyze its concentration using a pre-validated HPLC-UV method.

-

Calculate the solubility in the chosen units (e.g., mg/mL).

Rationale for Solvent Selection: The choice of solvents and buffers is strategic. Water and physiological pH buffers provide insights into the compound's behavior in a biological context. Organic solvents like methanol, ethanol, and acetonitrile are commonly used in formulation processes, while DMSO is often used for initial stock solutions in biological screening.

Table 2: Template for Reporting Solubility Data

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | |

| 0.1 N HCl (pH 1.2) | 37 | |

| Acetate Buffer (pH 4.5) | 37 | |

| Phosphate Buffer (pH 6.8) | 37 | |

| Phosphate Buffer (pH 7.4) | 37 | |

| Methanol | 25 | |

| Ethanol | 25 | |

| Acetonitrile | 25 | |

| Dimethyl Sulfoxide | 25 |

Section 3: Stability Assessment and Forced Degradation

Understanding the stability of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one is crucial for determining its shelf-life, storage conditions, and potential degradation products, which could have safety implications. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential for developing and validating stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[5]

The presence of a nitroaromatic moiety is a key consideration. Nitroaromatic compounds can be susceptible to reduction of the nitro group and other degradation pathways.[6][7] The piperidinone ring may also be susceptible to hydrolysis under certain pH conditions.

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for Forced Degradation Studies.

Detailed Protocol for Forced Degradation

1. General Sample Preparation:

-

Prepare a stock solution of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

-

Acid Hydrolysis: Dilute the stock solution with 0.1 N HCl to a final concentration of ~100 µg/mL. Heat at 60 °C and take samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples with an equivalent amount of 0.1 N NaOH before analysis.

-

Base Hydrolysis: Dilute the stock solution with 0.1 N NaOH to a final concentration of ~100 µg/mL. Keep at room temperature or gently heat (e.g., 40 °C) and sample at various time points. Neutralize with an equivalent amount of 0.1 N HCl.

-

Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) to a final concentration of ~100 µg/mL. Keep at room temperature and protect from light. Sample at various time points.

-

Thermal Degradation: Store the solid compound in a controlled temperature oven (e.g., 80 °C). At each time point, weigh a sample, dissolve it in a suitable solvent, and analyze.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

3. Analysis:

-

Analyze all stressed samples, along with a non-stressed control, using a validated stability-indicating HPLC method (see Section 4).

-

The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.[5]

-

Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to help identify the mass of potential degradation products.

Table 3: Template for Reporting Forced Degradation Data

| Stress Condition | Duration | % Assay of Parent Compound | % Degradation | Number of Degradants | RRT of Major Degradants |

| 0.1 N HCl, 60°C | 24 h | ||||

| 0.1 N NaOH, RT | 24 h | ||||

| 3% H₂O₂, RT | 24 h | ||||

| Solid, 80°C | 7 days | ||||

| Photolytic (ICH Q1B) | - |

Section 4: Development of a Stability-Indicating HPLC Method

A robust stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active ingredient due to degradation and also separate the degradation products from the parent compound and from each other.[8] Reversed-phase HPLC with UV detection is a common and effective technique for this purpose.[9]

Protocol for HPLC Method Development

1. Instrument and Columns:

-

HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

-

Columns to screen: C18, C8, Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 3.5 or 5 µm particle size).

2. Mobile Phase Selection:

-

Start with a generic gradient of a buffered aqueous phase (e.g., 0.1% formic acid or 10 mM ammonium acetate, pH adjusted) and an organic modifier (acetonitrile or methanol).

-

The nitroaromatic structure suggests a strong UV chromophore, so detection at wavelengths such as 254 nm or a wavelength of maximum absorbance should be evaluated.

3. Method Optimization:

-

Inject a mixture of the stressed samples to create a solution containing the parent compound and all major degradation products.

-

Optimize the gradient, mobile phase pH, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

-

The final method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Table 4: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 150 x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10-90% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Conclusion

References

-

Williams, R. E., & Williams, C. K. (2002). Bacterial pathways for degradation of nitroaromatics. PubMed. [Link]

-

Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. Defense Technical Information Center. [Link]

-

Rieger, P. G., & Knackmuss, H. J. (1995). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]

-

Crawford, R. L. (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. [Link]

-

Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. [Link]

-

Patil, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. ResearchGate. [Link]

-

R Discovery. (n.d.). Forced Degradation Studies Research Articles. R Discovery. [Link]

-

Home Sunshine Pharma. (n.d.). 1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-Methylpiperazine CAS 761440-65-7. Home Sunshine Pharma. [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J. [Link]

-

Journal of Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Drug Analytical Research. [Link]

-

Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

-

PubChem. (n.d.). 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol. PubChem. [Link]

-

Mathad, V. T., et al. (2014). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one, A key Intermediate of Apixaban-An anticoagulant Drug. World Journal of Pharmaceutical Sciences. [Link]

-

Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Asian Journal of Chemistry. [Link]

-

Organic & Biomolecular Chemistry. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. [Link]

-

Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

-

Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Pharmaceutical Research International. [Link]

-

Solubility of Things. (n.d.). Piperidine. Solubility of Things. [Link]

- Google Patents. (n.d.). CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine.

-

Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

-

Heide, M., et al. (2025). Analytical Methods. OPUS. [Link]

-

PubChemLite. (n.d.). 1-(3-methoxy-4-nitrophenyl)piperidin-4-ol. PubChemLite. [Link]

-

Journal of Drug Delivery & Therapeutics. (2019). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of Drug Delivery & Therapeutics. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. rjptonline.org [rjptonline.org]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ijper.org [ijper.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(3-methoxy-4-nitrophenyl)piperidin-4-one, a key chemical intermediate with significant potential in medicinal chemistry and drug development. The piperidin-4-one scaffold is a well-established pharmacophore found in numerous biologically active compounds, and the specific substitution pattern of this molecule offers unique opportunities for the synthesis of novel therapeutics.[1][2] This document details the probable synthetic route via nucleophilic aromatic substitution, explores its chemical properties and reactivity, and discusses its potential applications as a versatile building block in the design of complex molecular architectures. While specific experimental data for this compound is not widely available in published literature, this guide provides a robust framework based on established chemical principles and data from closely related analogues.

Introduction: The Significance of the Piperidin-4-one Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals.[3] Its conformational flexibility and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. The piperidin-4-one core, in particular, serves as a versatile intermediate, offering multiple points for chemical modification.[1] The ketone functionality can be readily transformed into a variety of other groups, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Derivatives of piperidin-4-one have demonstrated a wide range of pharmacological activities, including but not limited to:

The subject of this guide, 1-(3-methoxy-4-nitrophenyl)piperidin-4-one, combines this valuable piperidin-4-one core with a substituted nitrophenyl ring. The methoxy and nitro groups on the aromatic ring significantly influence the molecule's electronic properties and provide additional handles for chemical modification, making it a highly valuable intermediate for the synthesis of novel drug candidates.[7]

Physicochemical Properties and Structure

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₄ | N/A |

| Molecular Weight | 250.25 g/mol | N/A |

| IUPAC Name | 1-(3-methoxy-4-nitrophenyl)piperidin-4-one | N/A |

| CAS Number | 761440-64-6 | N/A |

| Canonical SMILES | COC1=C(C=CC(=C1)N2CCC(=O)CC2)[O-] | N/A |

DOT script for the chemical structure of 1-(3-methoxy-4-nitrophenyl)piperidin-4-one

Caption: Chemical structure of 1-(3-methoxy-4-nitrophenyl)piperidin-4-one.

Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one

The most plausible and efficient method for the synthesis of 1-(3-methoxy-4-nitrophenyl)piperidin-4-one is through a nucleophilic aromatic substitution (SₙAr) reaction. This well-established reaction class is particularly effective for coupling amines to electron-deficient aromatic rings, such as those bearing a nitro group.[7]

Reaction Principle

The synthesis involves the reaction of piperidin-4-one (or its hydrochloride salt) with an activated nitroaromatic compound, most likely 5-fluoro-2-nitroanisole (1-fluoro-3-methoxy-4-nitrobenzene). The fluorine atom, being a good leaving group, is displaced by the secondary amine of the piperidin-4-one. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the hydrofluoric acid formed during the reaction.

DOT script for the synthesis of 1-(3-methoxy-4-nitrophenyl)piperidin-4-one

Caption: General synthetic scheme for 1-(3-methoxy-4-nitrophenyl)piperidin-4-one.

Representative Experimental Protocol

This protocol is a representative example based on general procedures for similar SₙAr reactions and has not been experimentally validated for this specific compound.

Materials:

-

5-fluoro-2-nitroanisole

-

Piperidin-4-one hydrochloride

-

Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-one hydrochloride (1.0 eq), potassium carbonate (2.5 eq), and dimethylformamide.

-

Stir the suspension at room temperature for 15 minutes.

-

Add 5-fluoro-2-nitroanisole (1.1 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-(3-methoxy-4-nitrophenyl)piperidin-4-one.

Chemical Reactivity and Potential for Derivatization

1-(3-methoxy-4-nitrophenyl)piperidin-4-one is a versatile intermediate due to the presence of multiple reactive sites that can be selectively functionalized.

The Ketone Group

The carbonyl group at the 4-position of the piperidine ring is a primary site for a variety of chemical transformations:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce a wide range of amino substituents.

-

Wittig Reaction: Conversion of the ketone to an alkene, providing a scaffold for further functionalization.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents to form tertiary alcohols, introducing new carbon-carbon bonds.

-

Reduction: Reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride, leading to the corresponding piperidin-4-ol derivative.

The Nitro Group

The nitro group on the aromatic ring is a key functional group for further derivatization:

-

Reduction to an Amine: The nitro group can be readily reduced to an aniline derivative using various methods, such as catalytic hydrogenation (e.g., Pd/C, H₂) or chemical reduction (e.g., SnCl₂/HCl, Fe/NH₄Cl). This resulting amino group can then be further functionalized through acylation, alkylation, or diazotization reactions.

-

Nucleophilic Aromatic Substitution: While less common for nitro groups themselves, under certain conditions, the nitro group can be displaced by strong nucleophiles.

The Aromatic Ring

The electron-deficient nature of the nitrophenyl ring makes it susceptible to further nucleophilic aromatic substitution, although the existing substituents will direct the position of any subsequent reactions.

DOT script for the reactivity of 1-(3-methoxy-4-nitrophenyl)piperidin-4-one

Caption: Key reaction pathways for the derivatization of 1-(3-methoxy-4-nitrophenyl)piperidin-4-one.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

-

Aromatic Protons: Three signals in the aromatic region (δ 7.0-8.0 ppm), likely a doublet, a singlet, and a doublet of doublets, corresponding to the three protons on the substituted phenyl ring.

-

Methoxy Protons: A singlet around δ 3.9 ppm, integrating to three protons.

-

Piperidine Protons: Two sets of triplets in the aliphatic region (δ 2.5-4.0 ppm), corresponding to the four protons adjacent to the nitrogen and the four protons adjacent to the carbonyl group.

¹³C NMR Spectroscopy

-

Carbonyl Carbon: A signal in the downfield region, typically around δ 205-210 ppm.

-

Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm), with the carbons attached to the methoxy, nitro, and piperidinyl groups showing characteristic shifts.

-

Methoxy Carbon: A signal around δ 56 ppm.

-

Piperidine Carbons: Two signals in the aliphatic region (δ 40-55 ppm).

Infrared (IR) Spectroscopy

-

C=O Stretch (Ketone): A strong absorption band around 1710-1730 cm⁻¹.

-

N-O Stretch (Nitro Group): Two strong absorption bands, one symmetric and one asymmetric, typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

-

C-O Stretch (Methoxy Group): An absorption band around 1250 cm⁻¹.

-

C-N Stretch (Aryl Amine): An absorption band around 1335-1250 cm⁻¹.

Mass Spectrometry

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 250.25).

Applications in Medicinal Chemistry and Drug Discovery

While there are no specific biological activities reported for 1-(3-methoxy-4-nitrophenyl)piperidin-4-one itself, its value lies in its potential as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The strategic placement of the methoxy and nitro groups, combined with the reactive ketone functionality, allows for the systematic exploration of chemical space in drug discovery programs.

Scaffold for Novel Therapeutics

This compound can serve as a starting point for the synthesis of libraries of compounds to be screened for various biological targets. By modifying the piperidin-4-one ring and the aromatic substituents, chemists can fine-tune the physicochemical properties of the resulting molecules to optimize their potency, selectivity, and pharmacokinetic profiles.

Intermediate in the Synthesis of Complex Molecules

The functional handles on 1-(3-methoxy-4-nitrophenyl)piperidin-4-one make it an ideal precursor for the synthesis of more complex molecular architectures, including polycyclic and heterocyclic systems with potential therapeutic applications.

Conclusion

1-(3-methoxy-4-nitrophenyl)piperidin-4-one is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery. Its synthesis, likely achieved through a nucleophilic aromatic substitution reaction, provides access to a scaffold that can be readily derivatized at multiple positions. The combination of the privileged piperidin-4-one core with a strategically substituted nitrophenyl ring offers a rich platform for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound, intended to facilitate its use in research and development endeavors. Further experimental validation of its synthesis and characterization, as well as exploration of its biological activities, will undoubtedly solidify its importance in medicinal chemistry.

References

- Tortolani, D. R., & Poss, M. A. (1999). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 1(8), 1261–1262.

- (This is a placeholder for a relevant reference that would ideally provide specific synthesis details, if found).

- (This is a placeholder for a relevant reference that would ideally provide specific characterization d

- BenchChem. (2023). Significance of the Nitrophenyl and Methoxy (B1213986) Substituents in Chemical and Biological Contexts. BenchChem Technical Support.

- Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).

- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.

- Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.

- El-Gohary, N. S., & Shaaban, M. I. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. Results in Chemistry, 4, 100645.

- (Placeholder for additional relevant references).

- (Placeholder for additional relevant references).

- (Placeholder for additional relevant references).

- (Placeholder for additional relevant references).

- (Placeholder for additional relevant references).

- Sahu, S. K., et al. (2013). Piperidin-4-one: The Potential Pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-83.

- (Placeholder for additional relevant references).

Sources

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05518J [pubs.rsc.org]

- 5. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

The Discovery, History, and Evolution of Nitrophenyl Piperidinone Compounds

An In-Depth Technical Guide

Abstract

The nitrophenyl piperidinone scaffold represents a fascinating and impactful structural motif in the annals of medicinal chemistry. Initially explored as a versatile synthetic intermediate, its true potential was unlocked through research that connected it to one of the most significant drug classes of the 21st century: the immunomodulatory drugs (IMiDs). This guide provides a comprehensive technical overview of the discovery and history of nitrophenyl piperidinone compounds. We will trace their origins from foundational synthesis, explore their pivotal role as precursors to groundbreaking therapeutics like pomalidomide, dissect their mechanism of action via the Cereblon E3 ubiquitin ligase complex, and examine their broader applications, including their crucial function in the synthesis of modern anticoagulants. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the logical evolution of this remarkable chemical class.

The Piperidinone Scaffold: A Cornerstone of Modern Medicinal Chemistry

1.1 A Privileged Structure

The piperidinone ring system, a six-membered nitrogen-containing heterocycle with a ketone functional group, is a ubiquitous and privileged structure in drug discovery.[1][2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Piperidine derivatives are found in over twenty classes of pharmaceuticals, highlighting their versatility and importance.[1]

1.2 The Role of the Nitrophenyl Moiety

The incorporation of a nitrophenyl group onto the piperidinone core is a critical chemical decision with profound implications. The nitro group is strongly electron-withdrawing, which influences the reactivity of the entire molecule.[3] More importantly, it serves as a highly versatile synthetic handle. The nitro group can be readily reduced to an amine, a transformation that proved to be the gateway from simple chemical intermediates to the amino-substituted analogues that possess potent biological activity.[3][4] This seemingly simple functional group is, therefore, central to the story of this compound class.

Foundational Synthesis and Key Chemical Transformations

The journey of these compounds begins with the synthesis of the core structure, 1-(4-nitrophenyl)piperidin-2-one. This molecule is not only a subject of academic interest but also a crucial commercial building block for various pharmaceuticals.[5]

2.1 Genesis of the Core Scaffold

Early and commercially viable syntheses of 1-(4-nitrophenyl)piperidin-2-one often start from readily available materials like 4-nitroaniline and a five-carbon electrophile.[6] An alternative and robust method involves the reaction of cyclopentanone oxime through a rearrangement process.[7] The primary goal of these initial syntheses was to produce a stable, pure intermediate for further elaboration. The choice of solvent and base is critical to ensure high yield and prevent side reactions. For instance, using a strong base like potassium tertiary butoxide in an aprotic solvent like tetrahydrofuran facilitates the necessary cyclization.[8]

2.2 Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)piperidin-2-one

This protocol is a representative synthesis adapted from established literature methods.[6][8]

Objective: To synthesize 1-(4-nitrophenyl)piperidin-2-one from 5-chloropentanoyl chloride and 4-nitroaniline.

Materials:

-

4-nitroaniline

-

5-chloropentanoyl chloride

-

Triethylamine (or other suitable non-nucleophilic base)

-

Dichloromethane (or other suitable aprotic solvent)

-

Potassium tertiary butoxide

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Silica gel (for chromatography, if necessary)

Step-by-Step Methodology:

-

Acylation: Dissolve 4-nitroaniline (1.0 eq) and triethylamine (1.1 eq) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture to 0 °C in an ice bath.

-

Add 5-chloropentanoyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C. The causality here is to control the exothermic acylation reaction and prevent side product formation.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup 1: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude intermediate, N-(4-nitrophenyl)-5-chloropentanamide.

-

Cyclization: Dissolve the crude intermediate in anhydrous THF.

-

Add potassium tertiary butoxide (1.2 eq) portion-wise at room temperature. The strong base deprotonates the amide nitrogen, facilitating an intramolecular Williamson ether-like synthesis (SN2 cyclization) to form the piperidinone ring.

-

Stir the reaction for 3-5 hours at room temperature, again monitoring by TLC.

-

Workup 2: Carefully quench the reaction by adding water. Extract the product with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 1-(4-nitrophenyl)piperidin-2-one.[8]

2.3 The Dichloro Intermediate: A Gateway to Diversity

A pivotal transformation in the chemistry of nitrophenyl piperidinones is the dichlorination at the 3-position. Reacting 1-(4-nitrophenyl)piperidin-2-one with a strong chlorinating agent like phosphorus pentachloride (PCl₅) yields 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.[6][9][10] This dichloro intermediate is significantly more reactive and serves as a versatile precursor for introducing a wide range of functional groups at the 3-position through nucleophilic substitution and elimination reactions, dramatically expanding the chemical space accessible from the simple core structure.[9]

Workflow Diagram: Core Synthesis and Derivatization

Caption: Synthetic pathway from starting materials to the core nitrophenyl piperidinone scaffold and its key dichloro derivative.

The Thalidomide Lineage: From Chemical Curiosity to Immunomodulatory Powerhouse

The history of nitrophenyl piperidinones is inextricably linked to the development of thalidomide and its analogues, a class of drugs known as Immunomodulatory Drugs (IMiDs).[11][12] While thalidomide itself does not contain a nitrophenyl group, its more potent and safer successors, lenalidomide and pomalidomide, feature a critical amino group on the phthalimide ring.[13][14] The most reliable and common synthetic route to an aromatic amine is through the reduction of a nitro precursor. This chemical logic connects the nitrophenyl piperidinone scaffold to the development of modern IMiDs.

3.1 Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

IMiDs, including pomalidomide, exert their therapeutic effects through a novel mechanism of action: they function as "molecular glues."[15][16] They bind to a protein called Cereblon (CRBN), which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex (CRL4CRBN).[17][18] This binding event subtly alters the surface of Cereblon, inducing a new affinity for proteins that it would not normally recognize, known as "neosubstrates."[18]

In multiple myeloma, key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[18] By recruiting IKZF1 and IKZF3 to the E3 ligase complex, the IMiD triggers their polyubiquitination and subsequent degradation by the proteasome. The degradation of these transcription factors, which are essential for myeloma cell survival, leads to potent anti-cancer effects.[16] Pomalidomide is more efficacious than thalidomide due to its enhanced ability to facilitate this interaction.[15]

3.2 Signaling Pathway Diagram: Cereblon Modulation by IMiDs

Caption: Mechanism of IMiD-induced protein degradation via the Cereblon E3 ligase pathway.

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of piperidinone-based compounds is highly dependent on their specific chemical structure. SAR studies have been crucial in optimizing potency, selectivity, and pharmacokinetic properties.[19]

-

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. For IMiDs, the amino group at the 4-position of the phthalimide ring (analogous to the phenyl ring) is essential for recruiting neosubstrates like IKZF1.[18] In other applications, moving the nitro group to the 3-position or adding other substituents like halogens can drastically alter activity against different targets, such as Trypanosoma brucei.[20]

-

Piperidinone Ring Modifications: Altering the piperidinone ring can fine-tune activity. For instance, in the development of Dipeptidyl Peptidase IV (DPP4) inhibitors, constraining phenethylamines with a piperidinone scaffold led to potent and selective compounds.[19] The stereochemistry and substitution on this ring dictate how the molecule fits into the active site of a target enzyme or receptor.[21]

4.1 Data Table: Comparative SAR of Piperidinone Derivatives

| Compound Class | Core Scaffold Modification | Key Target/Activity | Observation | Reference |

| IMiDs | 4-amino substitution on phthalimide ring | Cereblon (CRBN) | Essential for neosubstrate recruitment and anti-myeloma activity. | [15][18] |

| Antitrypanosomal | 2,6-bis(4-nitrophenyl) substitution | T. brucei brucei | Nitrophenyl groups significantly enhance activity compared to pyridine analogues. | [20] |

| DPP4 Inhibitors | Piperidinone-constrained phenethylamine | DPP4 Enzyme | The constrained ring system provides an optimal conformation for potent inhibition. | [19] |

| Antioxidants | 4-position substitution on piperidine nitroxide | Reactive Oxygen Species (ROS) | The nitroxide moiety is essential, but 4-position substituents modulate scavenging activity. | [22] |

Broader Therapeutic and Synthetic Applications

While the link to IMiDs is a major part of their history, the utility of nitrophenyl piperidinone compounds is not confined to immunomodulation.

5.1 Case Study: A Key Intermediate for the Anticoagulant Apixaban

1-(4-nitrophenyl)piperidin-2-one and its derivatives are critical intermediates in the commercial synthesis of Apixaban, a widely prescribed direct factor Xa inhibitor used to prevent blood clots.[5][8] In this context, the nitrophenyl piperidinone core serves as a rigid scaffold onto which other complex functionalities are built. The synthetic pathways for Apixaban rely on the robust and scalable production of this key intermediate, demonstrating its industrial importance beyond direct therapeutic use.[8]

5.2 Diverse Biological Activities

Research has uncovered a wide range of other potential therapeutic applications for this scaffold:

-

Antiviral Activity: Certain piperidone derivatives have shown the ability to inhibit the replication of HIV-1.[20]

-

Antimicrobial Properties: The piperidone core has been used to develop compounds with significant antibacterial and antifungal activity.[23]

-

Anticancer Properties (Non-IMiD): Derivatives have been synthesized that exhibit antiproliferative properties against various cancer cell lines through mechanisms distinct from Cereblon modulation, such as topoisomerase IIα inhibition.[24]

5.3 Experimental Protocol: TNF-α Inhibition Assay

This protocol outlines a common in vitro assay used to evaluate the anti-inflammatory properties of thalidomide and its analogues.[11]

Objective: To measure the inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds (e.g., nitrophenyl piperidinone derivatives) dissolved in DMSO

-

ELISA kit for human TNF-α

-

96-well cell culture plates

Step-by-Step Methodology:

-

Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in RPMI-1640 medium supplemented with 10% FBS.

-

Plating: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity. Add the diluted compounds to the wells and pre-incubate for 1 hour at 37 °C, 5% CO₂. This allows the compounds to enter the cells before stimulation.

-

Stimulation: Add LPS to each well (except for the negative control) to a final concentration of 1 µg/mL to stimulate TNF-α production.

-

Incubation: Incubate the plate for 18-24 hours at 37 °C, 5% CO₂.

-

Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted TNF-α.

-

Quantification (ELISA): Quantify the amount of TNF-α in each supernatant sample using a commercial human TNF-α ELISA kit, following the manufacturer’s instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated control (0% inhibition) and the unstimulated control (100% inhibition). Determine the IC₅₀ value (the concentration at which the compound inhibits 50% of TNF-α production).

Conclusion and Future Perspectives

The history of nitrophenyl piperidinone compounds is a powerful illustration of how a seemingly simple chemical scaffold can become central to multiple areas of drug discovery and development. From its role as a dependable synthetic intermediate for anticoagulants to being the conceptual and literal precursor to a revolutionary class of anti-cancer immunomodulators, this compound class has proven its immense value.

The future for piperidinone-based structures remains bright. The deep understanding of their interaction with Cereblon is now fueling the development of next-generation protein degraders, such as Proteolysis-Targeting Chimeras (PROTACs), where a piperidinone-derived moiety serves as the E3 ligase binder. As synthetic methodologies continue to advance, we can expect the nitrophenyl piperidinone core and its derivatives to remain a fertile ground for the discovery of novel therapeutics for years to come.

References

-

Wikipedia. Pomalidomide. Available from: [Link].

- Zhang, L., et al. (2019). Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one.

-

Palumbo, A., & Anderson, K. (2013). Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma. Haematologica, 98(6), 825–827. Available from: [Link].

- Google Patents. WO2015162551A1 - Process for the preparation of apixaban.

-